molecular formula C7H5BrN2S B13728720 4-Bromo-7-methylisothiazolo[4,5-c]pyridine

4-Bromo-7-methylisothiazolo[4,5-c]pyridine

Cat. No.: B13728720
M. Wt: 229.10 g/mol
InChI Key: GAMVKTLGAGLFCH-UHFFFAOYSA-N
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Description

4-Bromo-7-methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines It is characterized by a fused ring structure containing both sulfur and nitrogen atoms

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-7-methyl-[1,2]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3

InChI Key

GAMVKTLGAGLFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1SN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-2-aminopyridine with methyl isothiocyanate, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylisothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-7-methylisothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylisothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can interact with cellular receptors, leading to changes in signal transduction pathways that affect cell growth and proliferation .

Comparison with Similar Compounds

  • 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole
  • 4-Bromo-7-methyl-2,1,3-benzothiadiazole
  • 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Comparison: While these compounds share structural similarities with 4-Bromo-7-methylisothiazolo[4,5-c]pyridine, they differ in their chemical properties and applications. For example, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is known for its use in organic electronics, whereas this compound is more commonly studied for its biological activities .

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